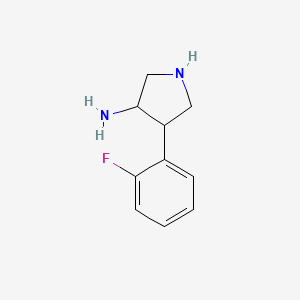

4-(2-Fluorophenyl)pyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

4-(2-fluorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H13FN2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6,12H2 |

InChI Key |

BSIFABPGHXYPFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aryl 3 Aminopyrrolidine Scaffolds

Established Synthetic Routes to Pyrrolidin-3-amine Derivatives

The construction of the 4-aryl-3-aminopyrrolidine core can be achieved through several established synthetic strategies, primarily involving the formation of the pyrrolidine (B122466) ring followed by or concurrent with the introduction of the amine functionality.

Cyclization Reactions for Pyrrolidine Ring Formation

A fundamental approach to the pyrrolidine skeleton involves the formation of the five-membered ring through cyclization reactions. One of the most powerful and widely used methods is the [3+2] cycloaddition of azomethine ylides with alkenes. googleapis.com This reaction allows for the rapid construction of the pyrrolidine ring with a high degree of stereocontrol. In the context of synthesizing 4-(2-Fluorophenyl)pyrrolidin-3-amine, a suitable alkene precursor bearing the 2-fluorophenyl group would react with an azomethine ylide to furnish the desired scaffold.

Intramolecular cyclization reactions are also a cornerstone in pyrrolidine synthesis. Methods such as the hydroamination and sp3 C-H amination of unsaturated amines provide a direct route to the cyclic amine core. organic-chemistry.org For instance, a suitably functionalized acyclic precursor containing a nitrogen nucleophile and a latent 2-fluorophenyl-substituted electrophilic center can undergo intramolecular cyclization to form the pyrrolidine ring.

Another versatile method involves the Hofmann-Löffler-Freytag reaction, which proceeds via a nitrogen-centered radical to achieve intramolecular C-H amination, typically at the δ-position, leading to the formation of a pyrrolidine ring. This reaction is generally carried out under acidic conditions and can be initiated either thermally or photochemically.

| Cyclization Method | Description | Key Features |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | High stereocontrol, convergent. |

| Intramolecular Amination | Cyclization of an acyclic amino-alkene or -alkyne. | Atom-economical, direct C-N bond formation. |

| Hofmann-Löffler-Freytag | Radical-mediated intramolecular C-H amination. | Forms pyrrolidines from N-haloamines. |

Amine Functionalization Approaches

Once the pyrrolidine ring is established, or during its formation, the introduction of the amine group at the C3 position is a critical step. Direct amination of a pre-existing pyrrolidine scaffold can be challenging. A more common strategy involves the use of precursors where the amine group is introduced in a masked form, such as an azide (B81097) or a nitro group, which can then be reduced to the desired amine.

Functionalization of endocyclic enamines is another viable approach. Electrophilic addition to the enamine double bond can introduce functionalities at the α- and β-positions, which can then be further elaborated to install the 3-amino group.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be applied to the synthesis of pyrrolidine derivatives. nih.gov This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a precursor such as a 4-(2-fluorophenyl)pyrrolidin-3-one could be subjected to reductive amination with an appropriate nitrogen source, such as ammonia (B1221849) or a protected amine, using a suitable reducing agent.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for iminium ions over ketones and aldehydes.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Water-insensitive, requires careful pH control. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild, selective for iminium ions, water-sensitive. |

Stereoselective Synthesis of Chiral this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of paramount importance.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers an efficient and atom-economical approach to chiral pyrrolidines. The use of chiral catalysts can induce enantioselectivity in various key bond-forming reactions. For instance, asymmetric [3+2] cycloaddition reactions can be catalyzed by chiral metal complexes or organocatalysts to produce highly enantioenriched pyrrolidines. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high levels of stereocontrol.

Organocatalysis, in particular, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in the construction of chiral pyrrolidine precursors.

Chiral Auxiliary and Ligand-Based Approaches

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. googleapis.com A chiral auxiliary is a temporary functional group that is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. In the synthesis of chiral this compound, a chiral auxiliary could be employed to control the stereochemistry of a key bond-forming step, such as an alkylation or a conjugate addition, in the construction of the pyrrolidine ring.

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment that promotes the formation of one enantiomer over the other. A wide variety of chiral ligands have been developed for numerous transition-metal-catalyzed reactions that can be applied to the synthesis of chiral pyrrolidines. The selection of the appropriate metal and ligand combination is critical for achieving high enantioselectivity.

| Stereoselective Strategy | Principle | Application Example |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective [3+2] cycloaddition. |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome. | Diastereoselective alkylation of a pyrrolidinone precursor. |

| Chiral Ligand | A chiral ligand coordinates to a metal catalyst to induce asymmetry. | Asymmetric hydrogenation of a pyrroline (B1223166) intermediate. |

Diastereoselective Control in Cycloaddition Reactions

The [3+2] cycloaddition reaction of azomethine ylides with alkenes is a powerful and atom-economical method for the construction of the pyrrolidine ring, capable of generating multiple stereocenters in a single step. acs.orgrsc.org Achieving a high level of diastereoselectivity is paramount for accessing specific stereoisomers of 4-aryl-3-aminopyrrolidines.

One primary strategy for inducing diastereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the cycloaddition. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product. For instance, a chiral auxiliary attached to the nitrogen of the azomethine ylide or to the dipolarophile can effectively bias the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. nih.gov The N-tert-butanesulfinyl group has proven to be a highly effective chiral auxiliary in 1,3-dipolar cycloadditions with azomethine ylides, enabling the synthesis of densely substituted pyrrolidines with excellent diastereoselectivity. acs.orgresearchgate.net The stereochemical outcome is dictated by the approach of the dipolarophile to the face of the azomethine ylide opposite to the bulky auxiliary.

Another approach to diastereocontrol involves the use of chiral catalysts, which can create a chiral environment around the reacting species and favor the formation of a specific stereoisomer. While highly effective for enantioselective control, diastereoselectivity can also be influenced by the catalyst system employed.

The inherent stereochemistry of the reactants can also be leveraged. For example, the geometry of the alkene dipolarophile (E- or Z-) can influence the relative stereochemistry of the newly formed stereocenters at the C3 and C4 positions of the pyrrolidine ring. The reaction often proceeds via a concerted mechanism, where the stereochemical information from the alkene is transferred to the cycloadduct.

Novel

Recent advancements in organic synthesis have provided new avenues for the construction of complex pyrrolidine scaffolds with improved efficiency and selectivity.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as a powerful tool for the rapid generation of molecular diversity. nih.govnih.gov For the synthesis of 4-aryl-3-aminopyrrolidine scaffolds, isocyanide-based MCRs like the Ugi and Passerini reactions offer significant potential. nih.govwikipedia.orgyoutube.combaranlab.org

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it is possible to construct highly substituted pyrrolidine precursors. For example, a β-amino aldehyde could react with an aryl carboxylic acid, an isocyanide, and a primary amine, followed by a subsequent cyclization step to form the desired 4-aryl-3-aminopyrrolidine. The versatility of the Ugi reaction allows for the introduction of various functional groups, facilitating the generation of libraries of compounds for drug discovery.

The Passerini three-component reaction (P-3CR) , involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. nih.govwikipedia.orgresearchgate.net While not directly producing the aminopyrrolidine core, the products can be valuable intermediates that can be further elaborated and cyclized to form the target scaffold.

The diastereoselective synthesis of substituted pyrrolidines can be achieved through asymmetric multicomponent reactions. For instance, a TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can produce highly functionalized pyrrolidines with up to three contiguous stereocenters in a single step. mdpi.com

| MCR Strategy | Reactants | Key Features |

| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | High convergence, rapid assembly of complex structures, potential for library synthesis. |

| Passerini Three-Component Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Forms α-acyloxy carboxamide intermediates, useful for subsequent elaboration. |

| Asymmetric MCR | Chiral starting materials/catalysts | Enables diastereoselective and enantioselective synthesis of pyrrolidines. mdpi.com |

Photoredox Catalysis in Fluorinated Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-F bonds and the synthesis of complex amines. mdpi.comresearchgate.net This strategy is particularly relevant for the synthesis of this compound, as it allows for the direct introduction of fluorine or fluorinated fragments under gentle conditions.

One prominent application is the photoredox-catalyzed carbofluorination of alkenes. nih.gov In this process, a photocatalyst, upon excitation by visible light, initiates the generation of an alkyl radical. This radical then adds to an alkene, and the resulting radical intermediate is trapped by a fluorine source, such as Selectfluor®, to install the fluorine atom. By using an appropriate alkene precursor bearing an amino or protected amino group, this methodology could be adapted for the synthesis of fluorinated aminopyrrolidines. A plausible mechanism involves the photocatalyst generating an alkyl radical, which adds to a dehydroalanine (B155165) derivative. The subsequent radical is then fluorinated to afford an α-fluoro-α-amino acid derivative. nih.gov

Furthermore, photoredox catalysis can be employed for the α-heteroarylation of tertiary amines, providing a direct method to form C-C bonds at the carbon adjacent to the nitrogen atom. princeton.edu This could be a key step in building the 4-arylpyrrolidine scaffold. The reaction proceeds through a homolytic aromatic substitution mechanism, where a catalytically generated α-amino radical adds directly to an electrophilic chloroheteroarene. princeton.edu

| Photoredox Strategy | Key Transformation | Relevance to Target Compound |

| Carbofluorination | Alkene + Radical Precursor + Fluorine Source → Fluoro-functionalized Alkane | Direct introduction of the fluorine atom onto the pyrrolidine precursor. nih.gov |

| α-Heteroarylation of Amines | Tertiary Amine + Chloroheteroarene → α-Heteroaryl Amine | Formation of the bond between the pyrrolidine ring and the fluorophenyl group. princeton.edu |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the direct modification of complex molecules at a late stage of the synthesis, thereby avoiding the need for de novo synthesis of each analog. nih.govnih.govmpg.de This approach is highly valuable for generating derivatives of 4-aryl-3-aminopyrrolidine to explore structure-activity relationships.

C-H amination is a key LSF strategy for introducing the amino group onto a pre-formed 4-arylpyrrolidine scaffold. Rhodium-catalyzed C-H amination reactions, for instance, have been successfully used for the late-stage functionalization of natural products. rsc.org By selecting the appropriate catalyst and nitrogen source, it is possible to achieve regio- and stereoselective amination of specific C-H bonds.

Late-stage fluorination allows for the introduction of the fluorine atom onto the aryl ring of a 4-aryl-3-aminopyrrolidine molecule. Transition metal-catalyzed methods, such as those employing palladium or silver, have been developed for the C-H fluorination of arenes with mild electrophilic fluorinating reagents. mpg.dempg.de These methods often exhibit broad functional group tolerance, making them suitable for complex molecules.

| LSF Approach | Target Bond Formation | Key Advantage |

| C-H Amination | C-H → C-N | Introduction of the amino group on a pre-existing scaffold. rsc.org |

| Late-Stage Fluorination | Ar-H → Ar-F | Introduction of fluorine onto the aromatic ring of a complex molecule. nih.govnih.govmpg.de |

Synthesis of Positional and Structural Isomers of Fluorophenyl-Pyrrolidine Amines

The biological activity of fluorophenyl-pyrrolidine amines can be highly sensitive to the relative positions of the substituents on both the pyrrolidine and the phenyl rings. Therefore, the development of synthetic routes that allow for the selective synthesis of various positional and structural isomers is of great importance.

For instance, to synthesize a 2-(2-fluorophenyl)pyrrolidin-3-amine , a different synthetic strategy would be required compared to the 4-aryl isomer. A potential route could involve the asymmetric synthesis of a suitable α-amino aldehyde, which can then undergo a cyclization reaction to form the pyrrolidine ring.

The synthesis of 3-fluoro-3-aminopyrrolidine derivatives represents another class of isomers. A synthetic pathway towards such compounds could involve the bromofluorination of an appropriate alkenyl azide, followed by reduction of the azide to an amine and subsequent cyclization to form the 3-fluoropyrrolidine (B48656) ring.

Control over the regiochemistry of the fluorination on the phenyl ring (ortho, meta, or para) is typically achieved by starting with the appropriately substituted fluorophenyl building block. For example, the synthesis of a 4-(4-fluorophenyl) derivative would commence with a 4-fluorophenyl-containing starting material.

The stereochemistry of the substituents on the pyrrolidine ring is another critical factor. As discussed in section 2.2.3, diastereoselective cycloaddition reactions are a primary tool for controlling the relative stereochemistry of the aryl and amino groups. By employing different chiral auxiliaries or catalysts, it is possible to selectively access different diastereomers.

Mechanistic Studies in the Synthesis and Reactions of 4 2 Fluorophenyl Pyrrolidin 3 Amine Derivatives

Reaction Pathways in Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring, a core scaffold in numerous natural products and pharmaceuticals, can be achieved through various synthetic strategies. wikipedia.orgmdpi.com Mechanistic investigations have revealed that the specific pathway is highly dependent on the starting materials, catalysts, and reaction conditions. Common pathways include intramolecular cyclization, cycloaddition reactions, and tandem or cascade sequences. nih.govresearchgate.net

One prevalent pathway involves the intramolecular hydroamination or amination of unsaturated amines. For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines. organic-chemistry.orgnih.gov This transformation is valued for its efficiency and atom economy. The mechanism often involves the generation of a highly reactive nitrogen-centered species that subsequently attacks a C-H bond. nih.gov Another significant pathway is the [3+2] cycloaddition of azomethine ylides with alkenes, which allows for the stereoselective construction of polysubstituted pyrrolidines. researchgate.netnih.gov Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex pyrrolidines from simple acyclic precursors. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been developed to produce functionalized pyrrolidines. nih.gov

Identifying reaction intermediates is fundamental to confirming a proposed reaction pathway. In many pyrrolidine syntheses, imines and enamines are key cyclization precursors. For instance, in copper-catalyzed tandem reactions, an amine-tethered alkyne can cyclize to form an imine intermediate, which is then trapped by another reagent. nih.gov The Thorpe-Ingold effect can facilitate this initial cyclization step. nih.gov

In the case of intramolecular C-H amination reactions catalyzed by copper, the nature of the intermediates is more complex. Studies suggest the involvement of copper-nitrenoid or radical species. Mechanistic work on the amination of N-fluoride amides using tris(pyrazolyl)borate copper complexes points to the formation of a fluorinated copper(II) complex as a pertinent species in the mechanistic pathway. nih.gov Mass spectrometry studies have helped identify probable intermediates, such as a [TpxCuF(NCMe)] species, en route to the active catalyst. nih.gov These findings indicate that the catalyst is not merely a passive spectator but an active participant that is structurally transformed during the catalytic cycle.

Transition state analysis, often aided by computational chemistry, provides insight into the energetic barriers of a reaction, which determines its rate and selectivity. For the formation of a pyrrolidine ring via intramolecular cyclization, the transition state involves a specific geometric arrangement of the atoms as the new carbon-nitrogen bond is formed. The energy of this transition state is influenced by factors such as ring strain, steric interactions between substituents, and electronic effects.

While specific transition state analyses for 4-(2-fluorophenyl)pyrrolidin-3-amine were not found, related computational studies on pyrrolidine synthesis are informative. For example, quantum chemical studies on the synthesis of pyrrolidinedione derivatives have calculated the energy barriers for key steps like Michael addition and cyclization. rsc.org The cyclization step to form the pyrrolidine ring was found to have a relatively low energy barrier, suggesting it is a facile process once the necessary precursor is formed. rsc.org Such analyses help rationalize experimental observations and guide the design of more efficient synthetic routes.

Role of Catalysts and Reagents in Stereocontrol

Achieving stereocontrol is a central challenge in the synthesis of complex molecules like this compound, which contains multiple stereocenters. The choice of catalyst and reagents is paramount in dictating the stereochemical outcome of a reaction. Chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, are widely employed to induce enantioselectivity. nih.gov

In the context of pyrrolidine synthesis, chiral phosphoric acids (CPAs) have proven effective as Brønsted acid catalysts for intramolecular aza-Michael reactions, yielding chiral pyrrolidines with high enantioselectivity. nih.gov The stereochemical outcome is dependent on the structure of the CPA catalyst, with bulky catalysts like (S)-TRIP providing excellent enantiocontrol. nih.gov Similarly, transition metal catalysts featuring chiral ligands are instrumental. Chiral amine-derived iridacycle complexes, for example, catalyze "borrowing hydrogen" annulation reactions to provide enantioenriched pyrrolidines from simple diols and amines. organic-chemistry.org The ligand's structure creates a chiral environment around the metal center, which directs the approach of the substrate and controls the stereochemistry of the bond-forming steps. Palladium-catalyzed reactions have also been shown to proceed through specific mechanistic pathways, such as syn-heteropalladation, to afford pyrrolidine derivatives stereoselectively. organic-chemistry.org

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | CPA II | 79 | 23 |

| 2 | CPA III (Anthracenyl-derived) | 96 | 32 |

| 3 | CPA IV ((S)-TRIP-derived) | 86 | 94 |

Understanding Reactivity of Fluorinated Amines

The presence of a fluorine atom on the phenyl ring of this compound significantly influences its chemical properties and reactivity. Fluorine is the most electronegative element, and its introduction into an organic molecule imparts strong inductive effects. The 2-fluoro substituent on the phenyl group acts as an electron-withdrawing group, which can decrease the basicity of the pyrrolidine nitrogen atoms compared to their non-fluorinated analogs.

This electronic modification can also affect the reactivity of precursors in synthetic reactions. For instance, in C-H amination reactions using N-halide amides, the nature of the halide affects the reaction efficiency. nih.gov Studies comparing N-fluoride and N-chloride amides in copper-catalyzed cyclization showed that the N-fluoride reagent led to a higher yield of the pyrrolidine product. nih.gov This suggests that the N-F bond is effectively activated by the copper catalyst in the rate-determining step. The high electronegativity of fluorine makes the nitrogen atom more electron-deficient, potentially facilitating its transformation into a reactive amination agent. Furthermore, the presence of fluorine can alter the conformational preferences of molecules, which can be leveraged in catalyst design to improve stereocontrol in asymmetric reactions. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis. rsc.org Methods such as Density Functional Theory (DFT) allow for the modeling of reaction pathways, the characterization of intermediates and transition states, and the calculation of activation energies. These theoretical insights complement experimental findings and provide a deeper understanding of reaction dynamics. nih.gov

For pyrrolidine synthesis, computational studies can be used to:

Evaluate competing pathways: DFT calculations can determine the relative energy barriers of different possible reaction mechanisms, helping to identify the most likely pathway. For example, in tandem reactions, it can clarify whether cyclization precedes or follows other bond-forming events. nih.gov

Analyze catalyst behavior: The role of the catalyst, including ligand effects, can be modeled. Computational studies on copper-catalyzed C-H amination have investigated the electronic structure of the catalyst and its interaction with the substrate, providing a rationale for observed reactivity and selectivity. nih.gov

Predict stereochemical outcomes: By calculating the energies of diastereomeric transition states, computational models can predict which stereoisomer will be preferentially formed, aiding in the design of stereoselective syntheses.

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) successfully mapped the entire reaction process, including Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org The study calculated the energy barriers for each step, identifying the rate-limiting transformations and the role of solvent molecules in assisting certain steps. rsc.org Such detailed computational elucidation provides a powerful framework for understanding and optimizing the synthesis of complex heterocyclic molecules like this compound derivatives.

| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin | 21.7 |

| Proton Transfer | Internal proton transfer from methylene (B1212753) to nitro group | 197.8 |

| Oxygen Migration | Nef-type rearrangement (water-assisted) | 142.4 |

| Cyclization | Formation of the pyrrolidine ring | 11.9 |

Computational Chemistry and Theoretical Investigations of Fluorophenylpyrrolidine Amines

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. rsc.org By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular geometries and energies. nih.govnih.gov For 4-(2-Fluorophenyl)pyrrolidin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the most stable (lowest energy) three-dimensional arrangement of its atoms. nih.govnih.gov

The electronic structure, also derived from DFT calculations, provides insight into the distribution of electrons within the molecule, which governs its properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation Note: The following data is illustrative, representing typical values for a molecule of this type, as specific computational studies for this exact compound are not publicly available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-F | 1.35 Å |

| Bond Length | C(pyrrolidine)-N(amine) | 1.47 Å |

| Bond Length | C(phenyl)-C(pyrrolidine) | 1.52 Å |

| Bond Angle | C-N-H (amine) | 110.5° |

| Bond Angle | F-C(phenyl)-C(phenyl) | 118.0° |

| Dihedral Angle | C(phenyl)-C(pyrrolidine)-C(pyrrolidine)-N(amine) | -35.0° |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are instrumental in predicting how and where a molecule is likely to react. nih.gov By analyzing the electronic properties derived from these calculations, researchers can identify the most reactive sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, making it the site for electrophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would involve mapping the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich amine group and potentially the fluorophenyl ring, while the LUMO would be distributed across the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Note: This data is for illustrative purposes and represents typical values for similar organic compounds.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.80 eV | Region of nucleophilicity (electron donation) |

| LUMO | -0.55 eV | Region of electrophilicity (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | 5.25 eV | Indicates high kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different potential values: red typically shows regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netmdpi.com

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, and also near the electronegative fluorine atom. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their susceptibility to interaction with nucleophiles. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a single, static minimum-energy structure, molecules are in constant motion. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of their behavior. ontosight.aimdpi.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations would be used to perform a conformational analysis, exploring the different shapes (conformers) the molecule can adopt by rotating around its single bonds. This is particularly important for understanding the flexibility of the pyrrolidine (B122466) ring and the orientation of the fluorophenyl group relative to it. The simulations would reveal the most populated conformations, the energy barriers between them, and how the molecule's shape might change upon interaction with a biological target. nih.gov

In Silico Modeling for Synthetic Design

In silico modeling encompasses a range of computational techniques used to design and evaluate molecules before they are synthesized in the lab. nih.gov This approach saves significant time and resources by prioritizing the most promising synthetic targets. For the synthesis of this compound and its derivatives, computational tools can be used to predict reaction outcomes and design efficient synthetic routes.

Quantum chemical methods can model potential reaction pathways, calculate the activation energies for transition states, and predict the thermodynamics of a reaction. nih.gov This helps chemists identify the most feasible synthetic strategies and reaction conditions. For example, if designing a multi-step synthesis, computational models could help predict the regioselectivity and stereoselectivity of key steps, guiding the choice of reagents and catalysts to achieve the desired product with high yield and purity.

Analytical and Spectroscopic Characterization Techniques in Research of 4 2 Fluorophenyl Pyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. For a molecule such as 4-(2-Fluorophenyl)pyrrolidin-3-amine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, are utilized to unambiguously assign the complete chemical structure. researchgate.net

Proton (¹H) and Carbon (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the coupling constants in ¹H NMR reveal connectivity between adjacent protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the aromatic ring and the pyrrolidine (B122466) ring. The aromatic protons of the 2-fluorophenyl group typically appear in the downfield region (around 7.0-7.5 ppm) and exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. The protons on the pyrrolidine ring, being part of a saturated heterocyclic system, resonate in the upfield region (typically 2.5-4.0 ppm).

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the 2-fluorophenyl ring are observed in the aromatic region (115-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons of the pyrrolidine ring appear in the upfield region (40-65 ppm).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound Data are illustrative and based on typical values for similar structural motifs.

| Position | Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrrolidine-2 | CH₂ | ~3.2 - 3.4 | ~50 - 55 |

| Pyrrolidine-3 | CH | ~3.5 - 3.7 | ~55 - 60 |

| Pyrrolidine-4 | CH | ~3.8 - 4.0 | ~40 - 45 |

| Pyrrolidine-5 | CH₂ | ~3.0 - 3.2 | ~45 - 50 |

| Phenyl-C1' | C | - | ~128 - 132 (d, JCF) |

| Phenyl-C2' | C-F | - | ~160 - 164 (d, ¹JCF) |

| Phenyl-C3' | CH | ~7.1 - 7.3 | ~115 - 118 (d, JCF) |

| Phenyl-C4' | CH | ~7.2 - 7.4 | ~129 - 133 (d, JCF) |

| Phenyl-C5' | CH | ~7.0 - 7.2 | ~124 - 127 (d, JCF) |

| Phenyl-C6' | CH | ~7.4 - 7.6 | ~126 - 129 (d, JCF) |

To definitively assign the chemical shifts and confirm the connectivity of atoms, two-dimensional (2D) NMR experiments are employed. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons at positions 2, 3, 4, and 5 of the pyrrolidine ring, establishing their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal from the pyrrolidine and phenyl rings to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connection between the 2-fluorophenyl group and the pyrrolidine ring, for instance, by showing a correlation from the proton at position 4 of the pyrrolidine ring to the carbons of the phenyl ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterization. nih.gov The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. rsc.org The chemical shift of the fluorine atom in the 2-fluorophenyl group provides direct evidence of its electronic environment. A single resonance would be expected in the ¹⁹F NMR spectrum, and its coupling to nearby protons (e.g., H-3' of the phenyl ring) can be observed in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern on the aromatic ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. rsc.org For this compound (C₁₀H₁₃FN₂), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, providing strong evidence for the compound's elemental composition. rsc.orgmdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃FN₂ |

| Molecular Weight (Monoisotopic) | 180.1063 g/mol |

| Protonated Species [M+H]⁺ | C₁₀H₁₄FN₂⁺ |

| Calculated m/z for [M+H]⁺ | 181.1141 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.gov

The fragmentation of protonated this compound would likely involve characteristic losses from both the pyrrolidine and the fluorophenyl moieties. Common fragmentation pathways for pyrrolidine rings include ring-opening or the loss of small neutral molecules like ethylene. nih.govresearchgate.net The bond between the phenyl group and the pyrrolidine ring is also a likely point of cleavage.

Table 3: Plausible MS/MS Fragmentation Pattern for Protonated this compound ([M+H]⁺, m/z 181.11) Data are illustrative and based on common fragmentation pathways for related structures.

| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 164.0876 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated amine group. |

| 111.0562 | [C₆H₆FN]⁺ | Cleavage of the C-C bond between the pyrrolidine and phenyl rings. |

| 95.0498 | [C₆H₄F]⁺ | Loss of the pyrrolidin-3-amine group, resulting in a fluorophenyl cation. |

| 71.0759 | [C₄H₉N]⁺ | Cleavage resulting in the protonated pyrrolidine-amine fragment. |

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature containing specific experimental data for the analytical and spectroscopic characterization of the compound "this compound" for the requested techniques.

The creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is therefore not possible. The strict requirement to focus solely on "this compound" and to adhere to the specified outline cannot be met without experimental results from Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Providing theoretical data based on the functional groups of the molecule would not constitute "detailed research findings" and would violate the instruction to generate content based on actual research. To ensure scientific accuracy and avoid hallucination, the requested article cannot be generated at this time.

Applications of 4 2 Fluorophenyl Pyrrolidin 3 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The arrangement of functional groups in 4-(2-fluorophenyl)pyrrolidin-3-amine makes it an ideal precursor for constructing a variety of complex heterocyclic structures. The vicinal 1,2-diamine functionality on the pyrrolidine (B122466) ring is particularly reactive and can be utilized to build fused and appended ring systems.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of various biologically active molecules. The standard and most effective method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an aromatic ortho-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.govresearchgate.net

The 3,4-diaminopyrrolidine structure within this compound serves as a non-aromatic equivalent of an ortho-diamine. This allows it to react with various 1,2-dicarbonyl compounds (e.g., glyoxal, benzil, or their derivatives) to form pyrrolo[3,4-b]pyrazine derivatives, a fused heterocyclic system analogous to quinoxalines. This synthetic strategy provides a pathway to novel, three-dimensionally rich scaffolds that are of significant interest in drug discovery. The reaction is typically catalyzed by acid and proceeds via the formation of a dihydropyrazine (B8608421) ring, which may subsequently be oxidized.

Table 1: Examples of 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis

| Reactant | Resulting Fused System | Potential Significance |

|---|---|---|

| Glyoxal | Pyrrolo[3,4-b]pyrazine | Core scaffold for further functionalization |

| Benzil | Diphenyl-substituted pyrrolo[3,4-b]pyrazine | Introduction of aromatic groups for SAR studies |

| 2,3-Butanedione | Dimethyl-substituted pyrrolo[3,4-b]pyrazine | Modulation of physicochemical properties |

The 1,2,3-triazole ring is a prominent pharmacophore in medicinal chemistry, often synthesized using the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. rsc.orgfrontiersin.org The amine group of this compound can be readily converted into an azide functionality through diazotization followed by substitution with an azide salt (e.g., sodium azide).

The resulting intermediate, 4-azido-3-(2-fluorophenyl)pyrrolidine, becomes a key building block for creating triazole derivatives. rsc.org This azido-pyrrolidine can then be reacted with a variety of terminal or internal alkynes, often catalyzed by copper(I), to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. rsc.org This approach allows for the facile introduction of diverse substituents into the final molecule, making it a powerful strategy for generating libraries of compounds for biological screening. nih.gov

The diamine functionality of this compound is a versatile handle for constructing more complex fused heterocyclic systems.

Thienopyrazoles: Thienopyrazoles, which possess anti-tumor and other pharmacological properties, can be synthesized from precursors containing a pyrazole (B372694) ring fused to a thiophene (B33073). While direct synthesis from the title compound is not straightforward, it can serve as a starting point for creating substituted hydrazines. The amine can be derivatized and cyclized with appropriate reagents, such as β-ketoesters that also contain a thiophene moiety, to build the pyrazole portion of the thienopyrazole system.

Pyrrolotriazinones: The pyrrolotriazinone core is found in antiviral agents. nih.gov The synthesis of this fused system often involves the cyclization of an aminopyrrole precursor with a reagent that provides the remaining nitrogen and carbonyl functionalities of the triazinone ring. nih.gov Starting from this compound, one of the amino groups could be protected while the other is used to construct the pyrrole (B145914) ring. Subsequent deprotection and reaction with reagents like phosgene (B1210022) or chloroformates, followed by cyclization with a hydrazine (B178648) equivalent, could lead to the formation of a pyrrolo[1,2-d] rsc.orgnih.govresearchgate.nettriazinone scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.